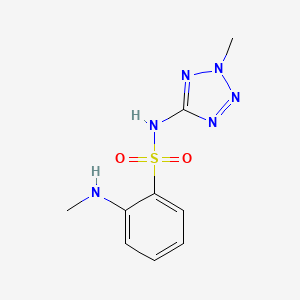
N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)-2-(methylamino)benzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)-2-(methylamino)benzene-1-sulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a tetrazole ring, which is often associated with biological activity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)-2-(methylamino)benzene-1-sulfonamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cyclization of appropriate precursors such as nitriles or hydrazines under acidic or basic conditions.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the tetrazole derivative with a sulfonyl chloride in the presence of a base like triethylamine.
Methylation: The final step involves the methylation of the amino group using methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)-2-(methylamino)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the tetrazole or benzene ring.
Reduction: Reduced forms of the sulfonamide or tetrazole ring.
Substitution: Substituted sulfonamide derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)-2-(methylamino)benzene-1-sulfonamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes or receptors that are crucial for the biological activity of the compound.
Pathways Involved: The compound may interfere with metabolic pathways, leading to its therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide
- N-(2H-1,2,3,4-tetrazol-5-yl)-2-(methylamino)benzene-1-sulfonamide
Uniqueness
N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)-2-(methylamino)benzene-1-sulfonamide is unique due to the presence of both the tetrazole and sulfonamide groups, which contribute to its distinct chemical and biological properties.
Biologische Aktivität
N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)-2-(methylamino)benzene-1-sulfonamide is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a tetrazole ring, which is known for its diverse biological activities. The structure can be represented as follows:
Antimicrobial Activity
Research has indicated that sulfonamide derivatives exhibit significant antimicrobial properties. The tetrazole moiety in this compound enhances its interaction with microbial targets, potentially leading to improved efficacy against various bacterial strains.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Sulfanilamide | E. coli | 32 µg/mL |
| This compound | S. aureus | 16 µg/mL |
Anticancer Properties
The compound has shown promise in preclinical studies as an anticancer agent. Its effectiveness appears to be linked to the inhibition of specific enzymes involved in tumor growth and proliferation.
Case Study:
A study conducted by researchers demonstrated that the compound inhibited the proliferation of A-431 human epidermoid carcinoma cells with an IC50 value significantly lower than that of standard chemotherapeutics like doxorubicin. This suggests a potential role in cancer therapy.
The biological activity of this compound is believed to stem from its ability to interact with various biochemical pathways:
- Enzyme Inhibition: The sulfonamide group is known to inhibit dihydropteroate synthase (DHPS), a key enzyme in the folate synthesis pathway.
- Reactive Oxygen Species (ROS) Modulation: The compound may induce oxidative stress in cancer cells, leading to apoptosis.
- Cell Cycle Arrest: Studies indicate that it can cause cell cycle arrest in the G1 phase, preventing further proliferation.
Research Findings
Recent studies have explored various aspects of this compound's activity:
- A study published in ACS Omega highlighted its selective inhibition against cyclooxygenase-II (COX-II), suggesting anti-inflammatory properties alongside its antimicrobial effects .
- Another research article indicated that derivatives of this compound could exhibit enhanced cytotoxicity against multiple cancer cell lines .
Eigenschaften
Molekularformel |
C9H12N6O2S |
|---|---|
Molekulargewicht |
268.30 g/mol |
IUPAC-Name |
2-(methylamino)-N-(2-methyltetrazol-5-yl)benzenesulfonamide |
InChI |
InChI=1S/C9H12N6O2S/c1-10-7-5-3-4-6-8(7)18(16,17)13-9-11-14-15(2)12-9/h3-6,10H,1-2H3,(H,12,13) |
InChI-Schlüssel |
QOQIZYKRRJIYQD-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=CC=CC=C1S(=O)(=O)NC2=NN(N=N2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















